7-Iodo-6-Methoxy-4-quinolinol

Description

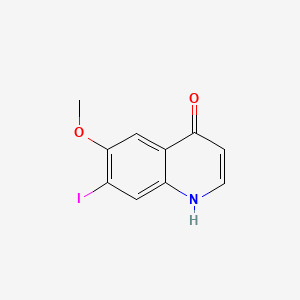

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-iodo-6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGRYGRGGCTUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Iodo 6 Methoxy 4 Quinolinol and Analogues

Advanced Synthetic Pathways for 4-Quinolones

The construction of the 4-quinolone core is a pivotal step in the synthesis of numerous derivatives. Modern organic synthesis has seen a shift towards more efficient and atom-economical methods, moving beyond traditional multi-step procedures.

Palladium-Catalyzed Amidation and Intramolecular Cyclization Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing heterocycles, including 4-quinolones. researchgate.net A notable strategy involves the sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. acs.orgnih.gov This one-pot synthesis offers a mild and efficient route to a variety of 2-substituted 4-quinolones. acs.orgnih.gov The process typically utilizes a palladium catalyst, such as Pd2(dba)3, in conjunction with a suitable ligand like Xantphos, and a base to facilitate both the amidation and the subsequent cyclization. acs.org

This methodology has been demonstrated to be quite general, accommodating a range of 2-bromoacetophenones and amides as coupling partners. acs.org The reaction conditions are generally mild, and the one-pot nature of the process simplifies the experimental procedure, making it an attractive approach for the synthesis of these scaffolds. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of 4-Quinolones

| Starting Material (2'-bromoacetophenone) | Amide | Product (2-substituted 4-quinolone) | Yield (%) |

| 2'-Bromoacetophenone | Formamide | 2-H-4-Quinolone | 75 |

| 2'-Bromo-4'-methylacetophenone | Acetamide | 2-Methyl-6-methyl-4-quinolone | 82 |

| 2'-Bromo-4'-chloroacetophenone | Benzamide | 2-Phenyl-6-chloro-4-quinolone | 88 |

Data compiled from representative palladium-catalyzed reactions.

Camps Cyclization and its Modern Adaptations

The Camps cyclization, a classic method for synthesizing quinolones, involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. mdpi.comwikipedia.org This reaction can yield both 4-quinolones and 2-quinolones, with the product distribution depending on the specific substrate and reaction conditions. wikipedia.orgwikipedia.org The mechanism proceeds through an intramolecular aldol-type condensation. mdpi.com

Modern adaptations of the Camps cyclization often integrate metal-catalyzed processes to generate the necessary o-acylaminoacetophenone precursor in situ. For instance, a two-step synthesis developed by Buchwald's group utilizes a copper-catalyzed amidation of a 2-haloacetophenone, followed by a base-mediated Camps cyclization to produce 2-aryl-4-quinolones in high yields. mdpi.com This sequential approach enhances the efficiency and scope of the traditional Camps reaction. wikipedia.org

One-Pot, Three-Component Methods for Halogenated Quinolines

One-pot, multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. rsc.org Several MCRs have been developed for the synthesis of functionalized and halogenated quinolines.

One such approach involves a copper-catalyzed three-component reaction of 2-haloacylarenes, 2-iodoacetamide, and various nucleophiles. rsc.org This cascade reaction, involving SN2, Knoevenagel condensation, and copper-catalyzed C-N bond formation, provides access to 3,4-difunctionalized 2-quinolones. rsc.org Another strategy for synthesizing 6-iodo-substituted carboxy-quinolines utilizes a one-pot, three-component reaction of iodo-aniline, pyruvic acid, and various aldehydes under acidic conditions, catalyzed by trifluoroacetic acid. nih.gov This method is advantageous due to its rapid reaction times and high yields. nih.gov Furthermore, iodine itself can act as an efficient catalyst in the Friedländer annulation for quinoline (B57606) synthesis, offering a green alternative to metal catalysts. rsc.org

Iodination Strategies in Quinoline Synthesis

The introduction of an iodine atom into the quinoline ring is a critical step for accessing compounds like 7-Iodo-6-Methoxy-4-quinolinol. The position of iodination is highly dependent on the reaction conditions and the directing effects of existing substituents.

Site-Specific Iodination Techniques

Achieving site-specific iodination of the quinoline core is essential for the targeted synthesis of specific isomers. Direct C-H iodination methods have emerged as powerful tools for this purpose. A radical-based C-H iodination protocol has been developed for the regioselective C3 iodination of quinolines and quinolones. acs.orgrsc.org This method is scalable and proceeds under metal-free conditions. acs.org

Conversely, electrophilic iodination of quinoline in strongly acidic media, such as sulfuric acid with iodine and a silver salt, leads to substitution primarily at the 5- and 8-positions of the benzene (B151609) ring. pjsir.org The reaction proceeds through the attack of a positively charged iodine species on the protonated quinoline. pjsir.org The presence of activating groups, such as a methoxy (B1213986) group at the 6-position, can influence the regioselectivity. For instance, with 6-methoxy quinolines, iodination can be directed to the C5-position. rsc.org In some cases, a mixture of mono- and di-iodinated products can be obtained, with the product ratio influenced by the stoichiometry of the reagents. pjsir.org

A study on the synthesis of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate highlighted the formation of this unexpected product, which was proposed to derive from the enol form of the corresponding 4-oxo-quinoline. researchgate.net This underscores the complex interplay of tautomerism and reaction conditions in determining the final product. researchgate.net

Influence of Iodination on Reaction Selectivity and Yield

The presence of an iodine substituent on the quinoline ring can significantly influence the course of subsequent reactions. The choice of iodine as a catalyst or reagent can also impact reaction selectivity and efficiency. rsc.org In some multi-component reactions for quinoline synthesis, iodine has been shown to be a highly efficient catalyst. rsc.org

The electronic properties of the iodine atom, being an electron-withdrawing group, can affect the reactivity of the quinoline system. This can be a determining factor in subsequent functionalization steps. For example, in palladium-catalyzed C-H arylation reactions of quinoline N-oxides, the presence and position of substituents, including halogens, can influence the site-selectivity of the arylation. acs.org

Methoxy Group Introduction and Manipulation in Quinoline Synthesis

The methoxy group is a common substituent in pharmacologically active quinolines, influencing their solubility, metabolic stability, and receptor binding affinity. Its introduction can be achieved through several strategies.

One common approach involves starting with a pre-functionalized aniline (B41778), such as p-anisidine (B42471), which already contains the methoxy group. nih.gov This precursor is then subjected to cyclization reactions like the Doebner, Conrad-Limpach, or Gould-Jacobs reactions to build the quinoline core. nih.govpreprints.orgmdpi.com For instance, the Doebner reaction allows for the one-step synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids by reacting p-anisidine with a substituted benzaldehyde (B42025) and pyruvic acid. nih.gov Similarly, the Conrad-Limpach reaction utilizes the reaction of anilines with β-ketoesters to form the quinoline ring system. preprints.orgmdpi.com

Alternatively, the methoxy group can be introduced onto an existing quinoline ring. This often involves nucleophilic aromatic substitution on a quinoline ring activated by other functional groups. Another method is the selective manipulation of dimethoxy quinolines. For example, in the synthesis of certain quinoline derivatives, the 6-methoxy group can be selectively removed from a 6,7-dimethoxyquinoline (B1600373) precursor using L-methionine and methanesulfonic acid, demonstrating a method for manipulating methoxy substituents on the quinoline core. nih.gov

Regioselective Synthesis of this compound

Achieving the specific 6-methoxy and 7-iodo substitution pattern requires careful regioselective control. The most direct route to this compound involves a cyclization reaction starting from a di-substituted aniline precursor, namely 3-iodo-4-methoxyaniline (B1291583).

A widely used and effective method is the Gould-Jacobs reaction . mdpi.com This process typically involves the following steps:

Condensation: 3-iodo-4-methoxyaniline is reacted with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an intermediate anilinomethylenemalonate.

Thermal Cyclization: The intermediate is heated to high temperatures (typically around 250 °C) in a high-boiling point solvent like diphenyl ether. This thermal treatment induces an intramolecular cyclization, followed by the elimination of ethanol, to form the ethyl ester of 7-iodo-6-methoxy-4-hydroxyquinoline-3-carboxylate.

Saponification and Decarboxylation: The resulting ester is then saponified using a base (e.g., NaOH) to yield the corresponding carboxylic acid. Subsequent heating of the carboxylic acid in a high-boiling point solvent leads to decarboxylation, affording the final product, this compound.

This multi-step synthesis ensures the precise placement of the iodo and methoxy groups on the quinoline ring, a critical factor for its use as a synthetic intermediate. A similar strategy is employed in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which starts with 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps. atlantis-press.com

Exploration of Tautomerism in 4-Quinolones and its Impact on Synthesis

The structure of this compound is complicated by the phenomenon of tautomerism, a form of constitutional isomerism where isomers can readily interconvert. This has significant implications for its reactivity and characterization.

4-Quinolone derivatives exist in a tautomeric equilibrium between the 4-quinolone (keto) form and the 4-hydroxyquinoline (B1666331) (enol) form. wikipedia.org The predominant tautomer is influenced by several factors, including the solvent, pH, and the nature of substituents on the quinoline ring. mdpi.comrsc.org

4-Quinolone (Keto form): This form, more accurately named quinolin-4(1H)-one, contains a carbonyl group at the C4 position and a proton on the ring nitrogen.

4-Hydroxyquinoline (Enol form): This tautomer features a hydroxyl group at the C4 position, resulting in a fully aromatic heterocyclic ring.

In the solid state and in polar solvents like DMSO and water, the keto form is generally favored for the parent 4-quinolone. researchgate.net However, the equilibrium can be shifted. For example, substituents at the 3-position that can act as hydrogen bond acceptors tend to favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. rsc.org Conversely, substituents at the 2- or 8-positions can favor the keto form through extended conjugation and other hydrogen bonding interactions. rsc.org Theoretical calculations have shown that for some substituted quinolones, the hydroxyquinoline (enol) form is significantly lower in energy, as it allows both rings to be fully aromatic. acs.orgnih.gov This prototropic tautomerism is known to markedly influence the biological activity of quinolone derivatives. nih.gov

Distinguishing between the quinolone and hydroxyquinoline tautomers requires sophisticated analytical techniques. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are primary tools for these investigations. rsc.orgresearchgate.net

X-ray crystallography provides definitive evidence for the structure in the solid state. Studies on 4(1H)-quinolone have shown it exists as a dimer in the crystal, linked by intermolecular hydrogen bonds, with a carbon-oxygen bond length characteristic of a C=O double bond, confirming the keto structure. researchgate.net

NMR spectroscopy is crucial for studying tautomerism in solution. The chemical shift of the C4 carbon is a key indicator: a signal around 177 ppm in ¹³C NMR is characteristic of the carbonyl carbon in the keto form. researchgate.netnuph.edu.ua In contrast, the enol form would show a C4 signal at a significantly different chemical shift. Advanced 2D NMR techniques, such as ¹H-¹⁵N HSQC and ¹H-¹⁵N HMBC, have been proposed as rapid and definitive tools for characterizing quinolone tautomers in medicinal chemistry research. nih.gov

IR spectroscopy can also differentiate the forms. The keto tautomer exhibits a characteristic C=O stretching frequency, whereas the enol form would show a broad O-H stretch. researchgate.net For example, FTIR studies of some quinolone esters found no trace of the 4-oxoquinoline tautomer, indicating a strong preference for the hydroxyquinoline form under the experimental conditions. acs.orgnih.gov

The table below summarizes key spectroscopic data used to distinguish between the tautomeric forms of 4-quinolone derivatives.

| Analytical Technique | 4-Quinolone (Keto Form) Signature | 4-Hydroxyquinoline (Enol Form) Signature | Reference |

| ¹³C NMR | C4 chemical shift around 176-178 ppm | C4 chemical shift significantly upfield | researchgate.net, nuph.edu.ua |

| ¹H NMR (in DMSO) | Splitting of C2 proton into a triplet | Different splitting pattern for C2 proton | researchgate.net |

| IR Spectroscopy | Presence of a C=O stretching band | Presence of a broad O-H stretching band | researchgate.net |

| X-ray Crystallography | C4-O bond length typical of a double bond (~1.25 Å) | C4-O bond length typical of a single bond | researchgate.net |

| Aromaticity | Nitrogen-containing ring is non-aromatic | Both rings are aromatic | acs.org, nih.gov |

Structure Activity Relationship Sar Studies of 7 Iodo 6 Methoxy 4 Quinolinol and Its Derivatives

Role of the Iodine Atom at Position 7 in Modulating Biological Activity

Impact on Electron Affinity and Lipophilicity

The iodine atom, being a large and polarizable halogen, has a pronounced effect on the electron distribution and lipophilicity of the quinolinol derivative. While iodine has a higher nuclear charge than lighter halogens, its electron affinity is lower due to its larger atomic radius and increased electron shielding. ck12.org This means that while it is electronegative, its ability to attract an incoming electron is less than that of chlorine, for instance. ck12.org

The presence of iodine at position 7 can enhance the lipophilicity of the compound. This increased lipophilicity can improve the molecule's ability to traverse cellular membranes, a critical factor for reaching intracellular targets. nih.gov The introduction of an iodine atom can also influence the reactivity of the quinoline (B57606) ring. cymitquimica.com

| Property | Influence of 7-Iodo Substitution |

| Electron Affinity | While iodine is electronegative, its electron affinity is modulated by its large atomic size and shielding effects. ck12.org |

| Lipophilicity | Generally increases the lipophilicity of the molecule. |

| Reactivity | Can enhance the overall reactivity of the quinoline scaffold. cymitquimica.com |

Influence on Molecular Interactions with Biological Targets

The iodine atom at the 7-position plays a crucial role in how the molecule interacts with its biological targets. The size, and ability to form halogen bonds, of the iodine atom can lead to specific and potent interactions within the binding pockets of enzymes or receptors.

Structure-activity relationship (SAR) studies have shown that substitution at the C7 position is important for the biological activity of quinolin-4-ones. mdpi.com For instance, the introduction of aromatic rings at this position has been shown to improve antitumor properties. mdpi.com The geometry of the molecule, as influenced by substituents at the 7-position, can determine its site of action and fungitoxicity. fordham.edu In some cases, replacing iodine with other halogens like bromine or chlorine can alter the antimicrobial efficacy and cytotoxicity profiles.

Significance of the Methoxy (B1213986) Group at Position 6 in Pharmacological Profiles

The methoxy group (-OCH3) at the 6-position of the quinoline ring is another key determinant of the pharmacological profile of these compounds, particularly in the context of anticancer activity.

Contribution to Anticancer Activity

Numerous studies have highlighted the importance of the 6-methoxy group for the anticancer activity of quinoline derivatives. doi.org SAR studies have revealed that the 6-methoxy analogue is often responsible for potent cytotoxicity against various cancer cell lines. doi.org For example, a 6-methoxy group on the quinoline ring has been associated with inhibitory activity against certain cancer cell lines. nih.gov The presence of a methoxy group at position 6, in combination with other substituents, can lead to significant antiproliferative activity. orientjchem.org

The introduction of a methoxy group can influence the molecule's interaction with specific biological targets. For instance, in the context of antimalarial quinolones, the 6-chloro-7-methoxy substitution pattern was found to provide a synergistic effect on activity. acs.org

| Cancer Cell Line | Effect of 6-Methoxy Group |

| Colon Carcinoma HCT-15 | 6-methoxy analogue showed potent cytotoxicity. doi.org |

| Lung Cancer NCI-H322M | 6-methoxy analogue demonstrated remarkable anticancer activity. doi.org |

| Breast Cancer (T47D) | A quinoline derivative with a 6-methoxy group exhibited potent anti-breast cancer activity. orientjchem.org |

Effect on Drug Efficacy and Selectivity

The methoxy group at position 6 can also influence the efficacy and selectivity of the drug. Its electron-donating nature can modulate the electronic properties of the quinoline ring system, affecting how the molecule binds to its target. nih.govrsc.org In some instances, the position of the methoxy group is critical for selectivity towards a specific biological target. For example, in a series of 2-azolylchromone derivatives, a 6-methoxy substitution favored inhibition of MAO-A, while a 7-methoxy substitution favored MAO-B inhibition. jst.go.jp This highlights the nuanced role of substituent positioning in determining pharmacological outcomes.

Importance of the 4-Quinolinol Moiety in Therapeutic Applications

The 4-quinolinol core structure is a privileged scaffold in medicinal chemistry, forming the foundation for a wide array of therapeutic agents. ontosight.airsc.org This heterocyclic system is not merely a passive framework but an active contributor to the biological activity of the molecule.

The versatility of the 4-quinolinol scaffold allows for extensive chemical modifications at various positions, enabling the development of derivatives with optimized potency, selectivity, and pharmacokinetic properties. rsc.org

Correlation between Substitution Patterns and Biological Potency

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline core. While direct studies on 7-Iodo-6-Methoxy-4-quinolinol are limited, the SAR of analogous compounds provides a strong basis for understanding its potential.

Research on related quinoline structures has demonstrated that substitutions at the C6 and C7 positions are critical for various biological activities, including antimalarial and anticancer effects. For instance, in the realm of antimalarial agents, the presence of a chlorine atom at the 7-position and a methoxy group at the 6-position of the 4(1H)-quinolone scaffold has been shown to enhance activity against Plasmodium species. acs.org This suggests that the iodine atom at the C7 position in this compound, being a halogen like chlorine, could play a significant role in its biological profile. Halogen substitutions, in general, are known to modulate the lipophilicity and electronic properties of a molecule, which can impact its ability to cross cell membranes and interact with biological targets. rsc.org

Furthermore, studies on various quinoline derivatives have highlighted the importance of the substituent at the 6-position. The presence of a methoxy group at C6 has been associated with potent biological activities in several contexts. rsc.orgarabjchem.org For example, in a series of quinoline-thiosemicarbazone derivatives, the presence of a methoxy group was a feature in compounds with significant inhibitory effects.

The interplay between substituents at different positions is also a key determinant of potency. For example, in a study of 4-anilino-quinazoline derivatives, analogues with a 6,7-dimethoxy substitution pattern exhibited better inhibitory effects against EGFR and VEGFR-2 compared to those with a dioxolane ring at the same positions. arabjchem.org This underscores the electronic and steric influence of substituents on the benzenoid ring of the quinoline nucleus.

To illustrate the impact of substitution patterns on biological activity, the following table summarizes the findings for several quinoline derivatives with relevance to the core structure of this compound.

| Compound/Derivative Class | Substitution Pattern | Biological Activity/Finding |

| 3-Aryl-6-chloro-7-methoxy-4(1H)-quinolones | 6-Chloro, 7-Methoxy | Selectively inhibit Plasmodium cytochrome bc1 complex. acs.org |

| Quinine (B1679958) Analogues | 6'-Methoxy | Replacement with a chloro group enhances antimalarial activity. rsc.org |

| Quinoline-imidazole hybrids | 2-Methoxy, 6-Bromo | Presence of electron-donating OCH3 at C2 and Br at C6 enhances antimalarial activity. rsc.org |

| 4-Anilino-quinazoline derivatives | 6,7-Dimethoxy | Better inhibitory effects against EGFR and VEGFR-2. arabjchem.org |

| 4-Hydroxyquinoline-2-carboxylic acid derivatives | 6-Methoxy | Methoxy substitution at position 6 reduces ACE2 inhibition compared to the non-methoxy analog. nih.gov |

This data suggests that the combination of a halogen at the C7 position and a methoxy group at the C6 position in the 4-quinolinol scaffold is a promising motif for biological activity. The larger size and different electronic properties of iodine compared to chlorine could lead to unique interactions with target proteins, potentially altering the potency and selectivity profile of the compound.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become indispensable tools for elucidating the SAR of quinoline derivatives by providing insights into their binding modes with biological targets. researchgate.net These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors.

Molecular docking studies on various quinoline derivatives have consistently shown that the quinoline scaffold can effectively bind to the active sites of a range of enzymes, including kinases and oxidoreductases. researchgate.netacs.org For instance, docking studies of quinoline-based inhibitors with kinases often reveal that the quinoline nitrogen can form crucial hydrogen bonds with hinge region residues of the enzyme's ATP-binding pocket. nih.gov

In the context of compounds structurally related to this compound, molecular docking has been employed to understand their interactions with various protein targets. For example, docking studies of 4-anilinoquinazoline (B1210976) derivatives, which share a similar bicyclic core, have been used to explore their binding to the ATP-binding sites of EGFR and VEGFR-2. arabjchem.org These studies can help to explain why certain substitution patterns, such as the 6,7-dimethoxy substitution, lead to enhanced inhibitory activity.

A hypothetical docking of this compound into a kinase active site might reveal the following interactions:

The 4-hydroxyl group could act as a hydrogen bond donor or acceptor.

The quinoline ring system could form π-π stacking interactions with aromatic residues.

The 6-methoxy group could be involved in hydrophobic interactions or form hydrogen bonds.

The results from molecular docking studies on related compounds provide a valuable framework for understanding the potential molecular interactions of this compound and for guiding future experimental work to validate these predictions. researchgate.netacs.org

Advanced Biological Evaluation and Mechanistic Investigations of 7 Iodo 6 Methoxy 4 Quinolinol

Anticancer Research and Cytotoxicity Studies

The quest for novel and effective anticancer agents has led to the extensive investigation of quinoline (B57606) derivatives. rsc.org The substitution pattern on the quinoline core plays a crucial role in determining the cytotoxic and mechanistic profile of these compounds.

Derivatives of the quinoline scaffold have been evaluated for their in vitro anticancer activity against a variety of human cancer cell lines. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have shown cytotoxic effects against KB, Hep-G2, and LU cancer cell lines, with IC50 values ranging from 1.42 to 17.8 μM. evitachem.com In a different study, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one demonstrated potent and selective inhibitory activity against MDA-MB-435 melanoma cells. nih.gov Furthermore, some 4-anilino-6,7-dimethoxy quinazoline (B50416) derivatives have been tested against Human colon carcinoma (HCT116), Human chronic myeloid leukemia (K562), and Human breast cancer (SKBR3) cell lines. nih.gov The antiproliferative activity of certain flavonoids has been assessed against a panel of ten human cancer cell lines, including breast (MCF-7, SK-BR-3, T47D), colon (HT-29, LoVo, LoVo/Dx), prostate (PC-3, Du145), lung (A549), and leukemia (MV-4-11). mdpi.com

Table 1: In vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50) |

|---|---|---|

| 8-Hydroxyquinoline derivative | KB, Hep-G2, LU | 1.42 - 17.8 μM evitachem.com |

| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one | MDA-MB-435 (Melanoma) | Potent and selective inhibition nih.gov |

| 4-Anilino-6,7-dimethoxy quinazoline derivatives | HCT116, K562, SKBR3 | Cytotoxicity observed nih.gov |

| Flavonoids | MCF-7, SK-BR-3, T47D, HT-29, LoVo, LoVo/Dx, PC-3, Du145, A549, MV-4-11 | Potent to moderate anticancer activity mdpi.com |

The anticancer effects of quinoline derivatives are often mediated through the induction of cell cycle arrest and apoptosis. doi.orgarabjchem.org For example, certain N'-substituted methylene-4-(quinoline-4-amino) benzoyl hydrazide derivatives have been shown to induce cell cycle arrest and apoptosis in the HepG2 liver cancer cell line. doi.org Similarly, some pyranoquinoline derivatives can cause cell cycle arrest at the S phase and induce apoptosis. researchgate.net The compound 5-chloro-7-iodo-8-quinolinol (clioquinol) has been found to induce apoptosis in cancer cells, partly through the inhibition of the proteasomal system. mdpi.com It can also induce cytoplasmic clearance of the X-linked inhibitor of apoptosis protein (XIAP), leading to a decrease in prostate cancer cell viability. ccij-online.org Furthermore, some copper(II) complexes of 8-hydroxyquinoline hydrazones have been shown to induce apoptosis in malignant melanoma (A-375) and lung (A-549) cancer cells. frontiersin.org

Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in the degradation of the extracellular matrix, a process essential for cancer invasion and metastasis. nih.gov Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of MMP-2. sci-hub.st Specifically, some compounds have exhibited inhibitory activities against matrix metalloproteinases-2/9 with IC50 values ranging from 0.66 µM to 1.23 µM. doi.org The inhibition of MMP-2 by these compounds can impair cancer cell migration and invasion. sci-hub.st

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Quinoline derivatives have been investigated for their anti-angiogenic properties. doi.org For instance, certain 8-hydroxyquinoline derivatives have demonstrated anti-angiogenesis and anti-invasive activity against the A549 cell line. doi.org The anti-angiogenic effect of some 4-anilino-6,7-dimethoxy quinazoline derivatives was confirmed by a reduction in vessel sprouting in the peritoneum region of treated mice and the induction of an avascular zone in the chorioallantoic membrane (CAM) model. nih.gov

Inhibition of Specific Cancer-Related Pathways (e.g., Matrix Metalloproteinase-2 Inhibition)

Antimicrobial Research and Mechanisms

In addition to their anticancer properties, quinoline derivatives are well-known for their antimicrobial activities. rsc.org The substitutions on the quinoline ring are critical for their antibacterial spectrum and potency.

Quinolone derivatives have demonstrated broad-spectrum antibacterial activity. nih.gov Studies have shown that the antibacterial activity of grafted quinolines can be more pronounced against Gram-positive bacteria compared to Gram-negative bacteria. scienceopen.com For example, certain 7-substituted-6-fluoroquinolone derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria with effective concentrations of 0.860 μg/mL or lower. nih.gov In contrast, some 7-hydrazinoquinolones show poor antibacterial activity against both types of bacteria. nih.govresearchgate.net A series of 5,7-diisoprenyloxyflavone derivatives displayed significant antibacterial effects against Gram-positive bacteria, particularly multidrug-resistant strains, but were inactive against Gram-negative bacteria at the tested concentrations. scielo.br

Table 2: Antibacterial Activity of Selected Quinolone Derivatives

| Compound/Derivative Class | Bacterial Strains | Observed Activity (MIC) |

|---|---|---|

| 7-Substituted-6-fluoroquinolones | Gram-positive and Gram-negative bacteria | ≤ 0.860 μg/mL nih.gov |

| Substituted hydrazinoquinolones | Escherichia coli, Staphylococcus aureus | 120 - 515 μg/mL nih.gov |

| 5,7-diisoprenyloxyflavone derivatives | Gram-positive bacteria (e.g., Staphylococcus aureus RN4220) | 4.0 - 20 μM scielo.br |

| 5,7-diisoprenyloxyflavone derivatives | Gram-negative bacteria | No activity at 24-164 μM scielo.br |

Antifungal Activity Against Pathogenic Fungi

While direct studies on the antifungal properties of 7-Iodo-6-Methoxy-4-quinolinol are not extensively available in the reviewed scientific literature, the broader class of iodo-hydroxyquinolines has been a subject of interest for antifungal research. For instance, compounds like 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) have demonstrated notable antifungal and antibacterial activity. orientjchem.org Research into various 8-hydroxyquinoline derivatives has shown activity against pathogenic fungi, including various Candida species and dermatophytes. researchgate.net One study evaluated 8-hydroxy-7-iodo-5-quinolinesulfonic acid, which showed a fungistatic effect against Candida and a fungicidal effect for M. canis and T. mentagrophytes. researchgate.net Another investigation into 3-iodo- and 6-iodo-8-quinolinols revealed that the 6-iodo isomer was the most active against a panel of six fungi. These findings suggest that the iodo-quinolinol scaffold is a promising pharmacophore for developing antifungal agents, although specific data for the this compound variant remains to be elucidated.

Impact on Microbial Biofilm Development

Specific research detailing the impact of this compound on the development of microbial biofilms is not prominently featured in current scientific literature. Biofilms are complex communities of microorganisms encased in a self-produced matrix, known for their resistance to conventional antimicrobial agents. The general class of quinolones has been observed to have varied effects on biofilm communities. For example, subinhibitory concentrations of some antibiotics can paradoxically induce biofilm formation as a defensive response in certain bacteria. google.com Conversely, other studies focus on identifying compounds that can inhibit or eradicate biofilms. For example, a flavone (B191248) named 5,6,8-Trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one was found to inhibit biofilm formation in Streptococcus mutans. nih.gov While these studies highlight the ongoing search for anti-biofilm agents, the specific role of this compound in this area requires dedicated investigation.

Antimalarial Efficacy and Mode of Action

The quinoline and quinolone chemical scaffolds are historically significant in the development of antimalarial drugs. mdpi.com While direct efficacy data for this compound is limited, extensive research on closely related analogues provides strong evidence for its potential as a potent antimalarial agent.

A primary mechanism for modern quinolone antimalarials is the inhibition of the cytochrome bc1 (Complex III) of the mitochondrial respiratory chain in Plasmodium falciparum. nih.gov This inhibition disrupts the parasite's energy metabolism, leading to its death. researchgate.net Research has identified 4-oxo-quinoline derivatives as potent, low-nanomolar inhibitors of the bc1 complex. researchgate.netresearchgate.net

Studies on structurally similar compounds, such as 6-methyl-7-iodo-4-hydroxy-quinoline-3-carboxylates , confirm that the 4-hydroxyquinoline (B1666331) core (a tautomeric form of the 4-quinolone) is crucial for this activity. researchgate.netgrafiati.com This research highlights the 4-oxo-quinoline 3-ester chemotype as a promising source of powerful bc1 inhibitors. researchgate.netresearchgate.net The presence of the iodine atom at the 7-position and the 4-hydroxy/oxo group in this compound strongly suggests its potential to act via this well-validated antimalarial mechanism.

The development of new quinolones is driven by the widespread resistance of Plasmodium parasites to established drugs like Chloroquine (B1663885). acs.org Newly developed quinolone derivatives often show high efficacy against chloroquine-resistant strains.

For example, a series of 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones , which share the 6-methoxy substitution pattern with the target compound, were found to possess low-nanomolar EC50 values against the multi-drug resistant W2 strain of P. falciparum. nih.gov In one study, a related 7-(2-phenoxyethoxy)-4(1H)-quinolone, compound 16 , showed a restored EC50 value of 1.92 nM against the W2 strain. nih.gov However, it is noteworthy that in the same study, the direct 6-chloro-7-methoxy analog 14 led to a significant (70-fold or greater) decrease in antimalarial activity, indicating that substitutions at these positions are highly sensitive and crucial for potency. nih.gov While Chloroquine remains in use, its efficacy can be limited, and newer compounds like dihydroartemisinin-piperaquine have shown more rapid parasite clearance. vivaxmalaria.org Quinolones that target the bc1 complex, such as atovaquone, represent a different mechanistic class than Chloroquine, which primarily inhibits hemozoin formation. nih.gov

| Compound | Target/Strain | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 6-chloro-7-methoxy-4(1H)-quinolone derivatives | P. falciparum (W2 and TM90-C2B strains) | Low nanomolar EC50 values | nih.gov |

| PEQ 16 (a 7-(2-phenoxyethoxy)-4(1H)-quinolone) | P. falciparum (W2 strain) | 1.92 nM | nih.gov |

| 6-chloro-7-methoxy analog 14 | P. falciparum (W2 strain) | >70-fold decrease in activity vs. parent | nih.gov |

| Quinolone bc1 inhibitors (general) | P. falciparum bc1 complex | Low nanomolar IC50 values | researchgate.netplos.org |

An ideal antimalarial agent would be effective against both the blood stages of the parasite (blood schizonticidal activity, which cures the clinical symptoms) and the dormant liver stages (tissue schizonticidal activity, which prevents relapse). A patent for a class of 4-methyl-5-phenoxy-6-methoxy-8-aminoquinolines described compounds that possess both tissue and blood schizonticidal activity, making them highly effective. google.com Another historical compound, ICI 56,780, a 4(1H)-quinolone, also displayed both blood schizonticidal and causal prophylactic activity in rodent models. nih.gov These findings indicate that the quinoline scaffold, particularly with a 6-methoxy substitution, is a key structural feature for achieving multi-stage antimalarial efficacy.

Comparison with Established Antimalarials (e.g., Chloroquine, Quinine)

Neurodegenerative Disease Research

The potential application of this compound in neurodegenerative disease research has not been specifically documented. However, the broader family of hydroxyquinoline compounds has attracted significant interest in this field. researchgate.net Neurodegenerative diseases like Alzheimer's are associated with the aggregation of proteins like amyloid-beta and tau, and the dysregulation of metal ions (e.g., copper, iron, zinc) in the brain. mdpi.com

Compounds such as Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) have been investigated for their ability to chelate these metal ions and modulate amyloid-beta aggregation. orientjchem.orgmdpi.com Patents have been filed for other halo-hydroxyquinolines, such as 3-halo- and 6-halo-8-hydroxyquinolines, for the diagnosis and treatment of Alzheimer's and other tauopathies. google.com Furthermore, 4-hydroxyquinolines, in general, are noted for their antioxidative properties, which may be beneficial against the oxidative stress associated with neurodegenerative conditions. biocrick.com This body of research suggests that the iodo-hydroxyquinoline structure is a relevant scaffold for exploration in neurodegenerative disease, but specific studies on this compound are required.

Potential for Diagnosis and Treatment of Alzheimer's Disease and Other Amyloidoses/Tauopathies

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.gov The development of compounds that can target these pathological hallmarks is a primary focus of Alzheimer's research. nih.govmdpi.com A class of quinoline compounds, including derivatives of this compound, has been identified for its ability to recognize and bind to Aβ and tau proteins. google.com

These compounds hold promise for both the diagnosis and treatment of Alzheimer's and other related neurodegenerative diseases, such as dialysis-related amyloidosis, cerebral amyloid angiopathy, and tauopathies like progressive supranuclear palsy and corticobasal degeneration. google.com The therapeutic potential of these quinoline derivatives lies in their ability to inhibit the aggregation process of Aβ and tau, which could prevent the formation of plaques and tangles, thereby slowing or halting disease progression. google.com

Radiolabeled Forms for Imaging Agents

Early and accurate diagnosis of Alzheimer's disease is crucial for timely intervention. mayoclinic.org Radiolabeled versions of this compound and related compounds are being developed as imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). google.commdpi.com By incorporating radioisotopes such as ¹⁸F or ¹²³I, these compounds can be used to non-invasively detect Aβ and tau aggregates in the brain, even before the onset of clinical symptoms. google.com This early detection capability is vital for initiating therapeutic strategies at a stage when they are most likely to be effective. google.com

The development of these imaging agents involves synthesizing precursor molecules that can then undergo radiohalogenation. google.com For instance, a common method involves the synthesis of an intermediate compound which is then subjected to halodestannylation to introduce the radioisotope. google.com The ability of these radiolabeled compounds to cross the blood-brain barrier and specifically bind to amyloid plaques and neurofibrillary tangles makes them valuable tools for both research and clinical diagnosis. nih.gov

| Radiotracer Application | Target | Imaging Modality |

| Early Diagnosis | Amyloid-beta plaques, Tau tangles | PET, SPECT |

| Disease Progression Monitoring | Amyloid-beta plaques, Tau tangles | PET, SPECT |

| Therapeutic Efficacy Assessment | Amyloid-beta plaques, Tau tangles | PET, SPECT |

Immunomodulatory Effects and Toll-like Receptor (TLR) Agonism

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. google.commdpi.com TLR agonists have garnered interest as potential immunomodulatory agents and vaccine adjuvants. mdpi.com Certain quinoline derivatives have been identified as TLR agonists, particularly for TLR7 and TLR8. google.comnih.gov

Activation of TLRs, such as TLR8, can lead to the production of T helper 1-polarizing cytokines, which in turn can activate adaptive immune responses. google.com This suggests that compounds like this compound and its analogs could have applications in immunotherapy for cancer and infectious diseases by enhancing the body's natural defense mechanisms. mdpi.comfrontiersin.org The immunomodulatory effects are often dependent on the specific substitution patterns on the quinoline ring, which can influence the compound's affinity and selectivity for different TLRs. google.comnih.gov

Other Reported Biological Activities (e.g., Anti-inflammatory, Antitubercular, Antiprotozoal)

The versatile quinoline scaffold is associated with a broad spectrum of biological activities. preprints.orgdoi.org Derivatives of quinoline have demonstrated significant potential in various therapeutic areas beyond neurodegenerative diseases and immunology.

Anti-inflammatory Activity: Some quinoline derivatives have shown anti-inflammatory properties. fabad.org.tr For example, studies on related quinazolinone derivatives with methoxy (B1213986) substitutions have indicated good anti-inflammatory activity in carrageenan-induced paw edema models. fabad.org.tr The mechanism of action for some anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com

Antitubercular Activity: Tuberculosis remains a major global health issue, and new, more effective drugs are urgently needed. austinpublishinggroup.com The quinoline nucleus is a core structure in several antitubercular agents. austinpublishinggroup.comrsc.org Research has shown that certain quinoline derivatives exhibit potent activity against Mycobacterium tuberculosis, including drug-resistant strains. rsc.orgacs.org The specific substitutions on the quinoline ring play a crucial role in determining the antimycobacterial efficacy. doi.orgacs.org

Antiprotozoal Activity: Quinoline-based compounds have a long history of use as antiprotozoal agents, most notably in the treatment of malaria. grafiati.com Derivatives of 8-hydroxyquinoline, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have been used as antiprotozoal drugs. unl.pt The antiprotozoal activity of these compounds highlights the broad therapeutic potential of the quinoline scaffold.

| Biological Activity | Target/Mechanism |

| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., COX-2) |

| Antitubercular | Inhibition of Mycobacterium tuberculosis growth |

| Antiprotozoal | Activity against protozoan parasites |

Pharmacological and Therapeutic Prospects

Drug Design and Development Strategies based on 7-Iodo-6-Methoxy-4-quinolinol Scaffold

The design of new drugs based on the this compound scaffold can leverage established medicinal chemistry principles to develop potent and selective therapeutic agents. The quinoline (B57606) nucleus itself is a privileged structure, forming the basis for drugs targeting a range of conditions including cancer, malaria, and microbial infections. rsc.orgpreprints.organilocus.com Development strategies for this specific scaffold would focus on Structure-Activity Relationship (SAR) studies, computational modeling, and synthetic diversification. mdpi.comnumberanalytics.com

Structure-Activity Relationship (SAR) Insights: SAR studies are crucial for understanding how modifications to the this compound structure impact biological activity. orientjchem.org The 4-quinolinol oxygen and the ring nitrogen are key hydrogen bond acceptors/donors, which can be vital for binding to biological targets like enzyme active sites. researchgate.net The 6-methoxy group's electronic-donating nature can modulate the reactivity and binding affinity of the entire ring system. rsc.org

The most significant feature for drug design is the iodo group at the C-7 position. Halogenation, particularly at this position, is known to enhance the biological activity of certain quinoline derivatives. mdpi.com For instance, the introduction of a chlorine atom at the 7-position in a related quinoline scaffold was shown to strengthen antagonism at NMDA receptors. mdpi.com The iodine atom is particularly useful as it can be readily replaced or modified using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of chemical groups. This enables the creation of large libraries of derivatives to screen for desired pharmacological effects. nih.gov

Computational and In-Silico Approaches: Modern drug design heavily relies on computational methods to predict the interaction of molecules with biological targets. numberanalytics.comwjpsonline.com For the this compound scaffold, molecular docking could be used to predict its binding affinity to various targets, such as protein kinases, which are often targeted by quinoline-based inhibitors. nih.gov These in-silico studies can help prioritize which derivatives to synthesize, saving significant time and resources. wjpsonline.com

Lead Optimization Studies

Once a lead compound showing initial promise is identified from the this compound scaffold, lead optimization is performed to refine its properties. numberanalytics.com This process aims to enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). orientjchem.orgnumberanalytics.com

Enhancing Potency and Selectivity: A primary goal of lead optimization is to increase a compound's activity against its intended target while minimizing off-target effects. numberanalytics.com For the this compound scaffold, this would involve systematic modification at the 7-position. By replacing the iodine with different functional groups, chemists can fine-tune the molecule's size, shape, and electronic distribution to achieve a better fit in the target's binding pocket. For example, in a study of quinolone chalcones, substituting a methoxy (B1213986) group with an ethoxy group on a related ring system improved anticancer activity. nih.gov

The following table illustrates a hypothetical lead optimization strategy for a kinase inhibitor based on the this compound scaffold, showing how different substituents at the C-7 position could modulate activity.

| Base Scaffold | Modification at C-7 Position | Rationale | Hypothetical Target Activity (IC₅₀) |

| 6-Methoxy-4-quinolinol | -I (Iodine) | Initial scaffold, versatile handle for synthesis. | 500 nM |

| 6-Methoxy-4-quinolinol | -Ph (Phenyl) | Introduce aromatic group for potential π-stacking interactions. | 250 nM |

| 6-Methoxy-4-quinolinol | -C≡C-Ph (Phenylethynyl) | Rigid linker to probe deeper into the binding pocket. | 100 nM |

| 6-Methoxy-4-quinolinol | -NH-Ph (Anilino) | Introduce hydrogen bond donor capability. | 75 nM |

| 6-Methoxy-4-quinolinol | -O-Ph (Phenoxy) | Flexible ether linkage to explore different conformations. | 150 nM |

This table is for illustrative purposes and does not represent actual experimental data.

Improving Pharmacokinetic Properties: Lead optimization also addresses the "drug-like" properties of a compound. nih.gov Quinolines can sometimes face challenges with solubility or metabolic instability. mdpi.combohrium.com The 6-methoxy group might be susceptible to metabolic O-demethylation by cytochrome P450 enzymes. wjpsonline.comresearchgate.net Optimization studies could explore replacing the methoxy group with other substituents or modifying the scaffold to block metabolic pathways, thereby increasing the compound's half-life and bioavailability. nih.gov

Challenges and Future Directions in Drug Discovery for Quinoline Derivatives

Despite their proven success, the development of quinoline-based drugs is not without its challenges. anilocus.comnumberanalytics.com

Key Challenges:

Toxicity: Some quinoline derivatives have been associated with toxicity concerns, which can limit their therapeutic window. anilocus.comnumberanalytics.com Thorough toxicological screening is essential during preclinical development.

Drug Resistance: In antimicrobial and anticancer applications, the emergence of drug-resistant strains or cell lines is a significant hurdle. preprints.organilocus.com

Synthetic Complexity: While the core quinoline structure is accessible, the synthesis of complex, multi-substituted derivatives can be challenging and costly, potentially hindering large-scale production. orientjchem.org

Pharmacokinetics: Achieving optimal ADME properties, such as good oral bioavailability and appropriate metabolic stability, remains a critical challenge that requires extensive optimization. mdpi.combohrium.com

Future Directions: The future of drug discovery for quinoline derivatives is promising, with several exciting avenues being explored. researchgate.netnih.gov

Advanced Drug Design: The use of artificial intelligence and machine learning in drug design can accelerate the identification of novel quinoline-based compounds with high potency and selectivity. nih.gov

Novel Biological Targets: Researchers are continuously exploring new biological targets for which quinoline scaffolds may be effective inhibitors, expanding their therapeutic potential beyond traditional areas. nih.gov

Combination Therapies: Combining quinoline-based drugs with other therapeutic agents is a growing strategy, particularly in cancer treatment, to enhance efficacy and overcome resistance. nih.gov

Hybrid Molecules: Designing hybrid molecules that combine the quinoline scaffold with another pharmacophore is a strategy to develop multi-target ligands, which can be particularly effective for complex diseases like Alzheimer's. nih.gov

Continued research into the synthesis, structure-activity relationships, and biological mechanisms of compounds like this compound will be crucial for unlocking the full therapeutic potential of the versatile quinoline scaffold. orientjchem.orgnih.gov

Conclusion

Summary of Key Research Findings for 7-Iodo-6-Methoxy-4-quinolinol

A comprehensive search of scientific databases reveals a lack of specific research findings for this compound. While extensive research exists on the parent quinoline (B57606) scaffold and its various derivatives, this particular substituted quinolinol is not prominently featured in the available literature. Studies on related compounds, such as those with methoxy (B1213986) and iodo substitutions at different positions, are prevalent and highlight the importance of the quinoline core in medicinal chemistry. arabjchem.orgdoi.org For instance, research on compounds like 6-chloro-7-methoxy-4(1H)-quinolones has demonstrated efficacy against multiple stages of Plasmodium, the parasite responsible for malaria, by inhibiting the cytochrome bc1 complex. acs.org The general class of quinolinols is also known to exhibit tautomerism, which can significantly impact their biological activity and synthetic pathways. researchgate.netresearchgate.net However, direct experimental data, including synthesis protocols, physicochemical characterization, and biological evaluation for this compound, remains unelucidated in the reviewed sources.

Perspectives on Future Academic Research and Therapeutic Applications

Given the well-documented biological significance of the quinoline scaffold, future research into this compound could be a worthwhile endeavor. The combination of a methoxy group at the C-6 position and an iodine atom at the C-7 position presents a unique substitution pattern that warrants investigation. Structure-activity relationship (SAR) studies on other quinolines suggest that such substitutions can confer potent and selective biological activities. doi.org

Future academic research could focus on the following areas:

Synthesis: Development of a reliable and efficient synthetic route to produce this compound in sufficient quantities for further study.

Characterization: Thorough physicochemical characterization, including determination of its tautomeric equilibrium, which is crucial for understanding its chemical behavior and interaction with biological targets. researchgate.net

Biological Screening: Evaluation of its potential therapeutic applications by screening for a wide range of biological activities, such as anticancer, antimicrobial (including antibacterial and antifungal), antiviral, and antimalarial properties, which are common for quinoline derivatives. arabjchem.orgnih.gov

Medicinal Chemistry: If initial screenings show promise, the compound could serve as a lead structure for the development of new therapeutic agents. Further modifications to its structure could be explored to optimize potency, selectivity, and pharmacokinetic properties.

The exploration of this specific compound could fill a gap in the current understanding of quinoline chemistry and potentially lead to the discovery of novel therapeutic agents.

Q & A

What synthetic strategies are effective for introducing iodine into the quinoline scaffold of 7-Iodo-6-Methoxy-4-quinolinol?

Level : Basic

Methodological Answer :

Iodination typically occurs at the 7-position of the quinoline core due to its electron-rich aromatic system. Two validated approaches include:

- Electrophilic iodination : Use iodine monochloride (ICl) or -iodosuccinimide (NIS) in acidic media (e.g., acetic acid) under reflux conditions. Monitor reaction progress via TLC and confirm regioselectivity using NMR (e.g., downfield shifts for protons adjacent to iodine) .

- Transition metal-catalyzed coupling : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized iodinated intermediates. For example, start with 6-methoxy-4-quinolinol derivatives and introduce iodine via halogen exchange reactions .

How can spectroscopic techniques distinguish this compound from its non-iodinated analogs?

Level : Basic

Methodological Answer :

- NMR : The iodine atom induces a strong deshielding effect, causing distinct splitting patterns. For instance, the proton at the 5-position (adjacent to iodine) shows a downfield shift (~8.1–8.3 ppm) compared to non-iodinated analogs (~7.5–7.8 ppm) .

- HRMS : A molecular ion peak at corresponding to (exact mass: 301.97) confirms iodine incorporation. Isotopic patterns (due to ) further validate the presence of iodine .

What biological screening protocols are appropriate for evaluating this compound's antimicrobial potential?

Level : Basic

Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls like ciprofloxacin. Note: The methoxy group enhances membrane permeability, while iodine may disrupt bacterial efflux pumps .

- Time-kill Kinetics : Monitor bactericidal activity over 24 hours at 2× MIC. Compare with non-iodinated analogs to isolate iodine’s contribution to efficacy .

How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?

Level : Advanced

Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replace methoxy with ethoxy or halogenate the 8-position). Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Data from similar quinoline derivatives suggest that bulkier substituents at the 6-position reduce potency, while electron-withdrawing groups (e.g., iodine) enhance DNA intercalation .

- Computational Modeling : Perform docking studies to predict interactions with topoisomerase II or kinase targets. Correlate binding energy scores with experimental IC values to prioritize synthetic targets .

How should researchers address contradictions in reported biological activity data for iodinated quinolines?

Level : Advanced

Methodological Answer :

- Assay Standardization : Variations in cell culture conditions (e.g., serum concentration, pH) or bacterial strains can skew results. Replicate experiments under controlled parameters (e.g., CLSI guidelines) .

- Metabolic Stability Analysis : Use HPLC-MS to quantify compound degradation in assay media. Iodinated quinolines may hydrolyze under acidic conditions, reducing apparent activity .

- Cross-Study Comparisons : Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity) to control for inter-lab variability .

What mechanistic hypotheses explain this compound’s interaction with cytochrome P450 enzymes?

Level : Advanced

Methodological Answer :

- Inhibition Kinetics : Perform enzyme inhibition assays with human liver microsomes. Use Lineweaver-Burk plots to determine values. The iodine atom may coordinate with heme iron, while the methoxy group stabilizes hydrophobic interactions in the active site .

- Metabolite Identification : Incubate the compound with CYP3A4/2D6 isoforms and analyze metabolites via LC-MS/MS. Iodine’s electron-deficient nature may direct oxidation to the 4-hydroxy position, forming a reactive quinone intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.